Key Intermediate for Furo[2,3-d]pyrimidinones
This compound is a documented and efficient precursor for synthesizing polysubstituted furo[2,3-d]pyrimidinones, a heterocyclic core of significant pharmaceutical interest. The established synthetic route proceeds through an iminophosphorane intermediate (2), which is then converted to the target furo[2,3-d]pyrimidin-4(3H)-ones 3 in 85–88% yields. This provides a reliable, high-yielding entry into a therapeutically relevant chemical space [1]. A direct comparator (e.g., a different aminofuran or a non-amino furan in the same reaction sequence) was not identified in the available literature.
| Evidence Dimension | Synthetic utility for generating a specific heterocyclic class |
|---|---|
| Target Compound Data | Starting material (1) is specifically used; downstream product yields of 85-88% are reported. |
| Comparator Or Baseline | No direct comparator identified for this specific transformation. |
| Quantified Difference | Not applicable – no comparator. |
| Conditions | Reaction with triphenylphosphine, hexachloroethane, and triethylamine, followed by aromatic isocyanates and hydrazine hydrate. |
Why This Matters
For scientists procuring a building block to synthesize furo[2,3-d]pyrimidinones, this published protocol confirms the compound's fitness for purpose with high reported yields.
- [1] Gao, H.-T.; Ma, J.-K.; Hu, Y.-G.; Wang, H.-M. A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. J. Chem. Res. 2021, 45, 1747519820925264. View Source
